CK2 Inhibitory Potency: TBBz (Ki ~0.5–1 µM) vs. TCBz (Markedly Weaker) vs. DMAT (IC50 0.13 µM)
TBBz inhibits CK2 from yeast, rat liver, Neurospora crassa, and Candida tropicalis with Ki values of 0.5–1 µM [1]. In contrast, the corresponding tetrachloro analog (TCBz) is a much weaker inhibitor, demonstrating the critical role of bromine substitution [1]. The dimethylamino derivative DMAT shows improved potency with an IC50 of 0.13 µM but exhibits broader kinase inhibition including Pim-1 (IC50 0.15 µM), Pim-3 (0.097 µM), HIPK2 (0.37 µM), and HIPK3 (0.59 µM) .
| Evidence Dimension | CK2 inhibitory potency (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.5–1 µM |
| Comparator Or Baseline | TCBz: "much weaker"; DMAT: IC50 = 0.13 µM |
| Quantified Difference | TBBz >10-fold more potent than TCBz; DMAT ~3.8-fold more potent but less selective |
| Conditions | In vitro kinase assays using various CK2 sources; ATP-competitive mode |
Why This Matters
TBBz provides a balance of potency and selectivity not offered by chlorinated analogs or more promiscuous derivatives like DMAT.
- [1] Zień P, Bretner M, Zastąpiło K, Szyszka R, Shugar D. Selectivity of 4,5,6,7-tetrabromobenzimidazole as an ATP-competitive potent inhibitor of protein kinase CK2 from various sources. Biochem Biophys Res Commun. 2003;306(1):129-133. View Source
